5,13-dimethyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of fused heterocyclic compounds. These compounds are characterized by the presence of multiple fused rings containing different heteroatoms such as nitrogen, oxygen, and sulfur. The unique structure of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate can yield tricyclic compounds containing the desired pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in biological assays to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
9-methyl-7-phenylpyrido[3’,2’4,5]furo[3,2-d]pyrimidine-4(3H)-thione: This compound has a similar core structure but with different substituents, leading to different chemical and biological properties.
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds contain additional functional groups that can affect their reactivity and applications.
The uniqueness of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of substituents and fused ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
5,13-dimethyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C17H13N3O2/c1-10-8-12(11-6-4-3-5-7-11)19-16-13(10)14-15(22-16)17(21)20(2)9-18-14/h3-9H,1-2H3 |
InChI Key |
DKSJFIZBJCLIQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C=N3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C=N3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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